1,2,4,6,7,8-Hexachlorodibenzofuran

Descripción

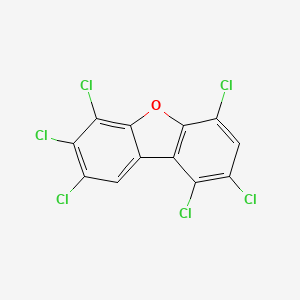

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4,6,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-1-3-7-8(16)5(14)2-6(15)12(7)19-11(3)10(18)9(4)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDDYGBBKXIHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=CC(=C3Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217893 | |

| Record name | 1,2,4,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67562-40-7 | |

| Record name | 1,2,4,6,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067562407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6,7,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K8ZFG7183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Sources of 1,2,4,6,7,8 Hexachlorodibenzofuran

Unintentional Formation Mechanisms

The primary mechanisms leading to the formation of 1,2,4,6,7,8-HxCDF are thermal and combustion processes and de novo synthesis pathways. These pathways often occur simultaneously in high-temperature environments where the necessary chemical ingredients are present.

Thermal and Combustion Processes

Combustion processes, particularly those involving chlorinated compounds, are significant sources of 1,2,4,6,7,8-HxCDF.

Incineration of municipal and industrial waste is a major source of polychlorinated dibenzofurans (PCDFs), including 1,2,4,6,7,8-HxCDF. isotope.comcaymanchem.com This compound has been detected in the smoke emissions and soil near municipal waste incinerators. caymanchem.comcaymanchem.comcaymanchem.comca.gov The complex mixture of materials in waste streams, including plastics, paper, and organic matter, combined with the presence of chlorine, creates an environment conducive to the formation of HxCDFs during combustion. isotope.com

The temperature within an incinerator plays a crucial role in the formation and destruction of PCDFs. The formation of these compounds is known to occur in the post-combustion zone of incinerators at temperatures below 600°C. scispace.com While high temperatures (above 850°C) are generally effective at destroying PCDFs, suboptimal temperatures can lead to their formation. nih.govmdpi.com Research has shown that pyrolysis of chlorinated compounds at varying temperatures can produce complex mixtures of PCDDs and PCDFs. researchgate.net For instance, the pyrolysis of chlorophenols at elevated, but not necessarily optimal, temperatures can result in the simultaneous formation of numerous PCDF congeners. researchgate.net The rate of formation is dependent on temperature, with different temperature ranges favoring different reaction pathways. unimib.it

Table 1: Effect of Temperature on Combustion and Byproduct Formation

| Temperature Range | Effect on Combustion and PCDF Formation |

| < 600°C | Favorable for the formation of PCDFs in post-combustion zones. scispace.com |

| 400°C - 1000°C | Decomposition of chlorinated compounds like pentachlorobenzene (B41901) can produce octachlorodibenzofuran. researchgate.net |

| > 850°C | Generally effective for the destruction of PCDFs. nih.govmdpi.com |

| 1500 K - 3000 K | Increased temperatures generally increase the rate of CO and CO2 production, which can be linked to the overall combustion efficiency and potential for PCDF formation. nih.gov |

The presence of chlorinated precursors is a critical factor in the formation of 1,2,4,6,7,8-HxCDF. dss.go.th Polyvinyl chloride (PVC) plastics, commonly found in municipal waste, are a significant source of chlorine. During incineration, PVC and other chlorinated materials release chlorine, which can then react with organic compounds to form PCDFs. caymanchem.comdss.go.th Chlorophenols are well-established precursors to PCDFs, and their pyrolysis can lead to the formation of a wide range of PCDF congeners. researchgate.net

Transition metals, such as copper and iron, present in fly ash from incinerators can act as catalysts in the formation of PCDFs. caymanchem.comdss.go.th These metals facilitate the chemical reactions that convert precursors into chlorinated dibenzofurans. For example, the presence of copper(I) chloride has been shown to influence the isomer patterns of PCDFs formed during de novo synthesis from polycyclic aromatic hydrocarbons (PAHs). dss.go.th The catalytic activity of these metals can significantly enhance the rate of PCDF formation.

De Novo Synthesis Pathways

De novo synthesis is a formation pathway where PCDFs are synthesized from elemental carbon, a chlorine source, and oxygen, typically on the surface of fly ash particles. caymanchem.comdss.go.th This process is distinct from precursor-based formation as it does not require pre-existing aromatic structures like chlorophenols. The carbon structures within the fly ash, which can include PAHs, react with chlorine in the presence of oxygen and metal catalysts to form PCDFs. dss.go.th Specific isomers of PCDFs can be characteristically formed from different PAHs, indicating a structured formation mechanism even in this seemingly random process. dss.go.th

Information Regarding 1,2,4,6,7,8-Hexachlorodibenzofuran Remains Elusive in Scientific Literature

Extensive research into the formation pathways and environmental sources of the specific chemical compound This compound has yielded no specific data for this particular isomer. Scientific and regulatory literature predominantly focuses on other isomers of hexachlorodibenzofuran (HxCDF), particularly those with chlorine atoms in the 2,3,7,8 positions, which are of significant toxicological concern.

While the requested isomer, 1,2,4,6,7,8-HxCDF, does contain a 2,7,8-chlorine substitution pattern, specific studies detailing its formation as an impurity in Polychlorinated Biphenyl (PCB) manufacturing, its presence in pulp and paper industry processes, or its inclusion in global emission inventories could not be found.

Polychlorinated dibenzofurans (PCDFs) are a class of organic compounds that are not intentionally produced but are formed as unintentional byproducts in various industrial processes. wikipedia.org This includes the manufacturing of certain chemicals like PCBs and processes such as the bleaching of pulp and paper. clu-in.orgpollutiontracker.org They are also products of combustion. wikipedia.org Due to their persistence in the environment and potential for toxicity, certain PCDF congeners are closely monitored. wikipedia.orgwa.gov

The focus of much of the available research is on a group of 17 specific PCDD and PCDF congeners that have chlorine atoms at the 2,3,7, and 8 positions on the molecule. wa.govjustice.gc.ca The most studied hexachlorodibenzofuran isomers include:

1,2,3,4,7,8-Hexachlorodibenzofuran nih.goviarc.fr

1,2,3,6,7,8-Hexachlorodibenzofuran (B196245) nih.govcaymanchem.com

1,2,3,7,8,9-Hexachlorodibenzofuran swcleanair.gov

2,3,4,6,7,8-Hexachlorodibenzofuran ca.govnist.gov

These specific congeners are routinely analyzed in environmental samples and are often included in regulatory monitoring programs and toxicological studies. canada.canih.govnih.gov

Given the lack of specific scientific data for This compound in the context of the requested outline, it is not possible to generate the specified article. It is possible that this is a less common or less studied isomer, or that the nomenclature is incorrect. Users interested in the environmental and industrial sources of hexachlorodibenzofurans are encouraged to review the literature available for the more prominent and well-documented isomers listed above.

Environmental Fate and Transport Dynamics of 1,2,4,6,7,8 Hexachlorodibenzofuran

Environmental Persistence and Molecular Stability

1,2,4,6,7,8-Hexachlorodibenzofuran (1,2,4,6,7,8-HxCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF) characterized by its high chemical stability and resistance to degradation. nih.govisotope.com As a member of the persistent organic pollutants (POPs), this compound can persist in the environment for extended periods, posing long-term ecological risks. isotope.comebi.ac.uk The molecular structure, featuring six chlorine atoms attached to the dibenzofuran backbone, contributes to its recalcitrance against both biological and chemical breakdown processes. nih.gov

The environmental persistence of chlorinated dibenzofurans is well-documented, with their stability generally increasing with the degree of chlorination. ebi.ac.uk While specific degradation half-life data for 1,2,4,6,7,8-HxCDF is limited, studies on structurally similar hexachlorodibenzofuran congeners provide valuable insights. For instance, a field study on a sludge-amended soil reported a half-life of approximately 20 years for 1,2,3,6,7,8-hexachlorodibenzofuran (B196245). epa.gov In the same study, no significant biodegradation was observed over a 260-day period. epa.gov

Photodegradation can be a potential degradation pathway for these compounds, particularly in surface waters and on soil surfaces. However, the rate of photolysis is highly dependent on environmental conditions. For a structurally similar compound, 2,3,4,7,8-pentachlorodibenzofuran (B44125), the photolysis half-life in surface waters exposed to natural sunlight ranged from 4.56 hours in natural lake water to 46.2 days in a distilled water/acetonitrile mixture, highlighting the role of sensitizers present in natural waters in accelerating degradation. epa.govias.ac.in In the atmosphere, the photolysis half-life for mixed hexachlorodibenzofurans has been estimated to be between 3.3 and 13.3 hours under natural sunlight conditions. epa.gov The photocatalytic degradation of similar compounds, such as 2,3,7,8-tetrachlorodibenzofuran, has been shown to be effective in the presence of titanium-based catalysts and UV irradiation, leading to the formation of less chlorinated and less toxic byproducts. mdpi.comresearchgate.net

Table 1: Environmental Half-Life Data for Structurally Similar Hexachlorodibenzofurans

| Environmental Compartment | Half-Life | Compound | Notes | Reference |

| Aerobic Soil | ~20 years | 1,2,3,6,7,8-Hexachlorodibenzofuran | Field study with sludge-amended soil. | epa.gov |

| Aerobic Soil | >260 days | 1,2,3,6,7,8-Hexachlorodibenzofuran | No biodegradation reported in a field study. | epa.gov |

| Surface Water (Photolysis) | 4.56 hours - 46.2 days | 2,3,4,7,8-Pentachlorodibenzofuran | Dependent on water matrix (natural vs. distilled). | epa.gov |

| Atmosphere (Photolysis) | 3.3 - 13.3 hours | Mixed Hexachlorodibenzofurans | Dependent on combustion temperature of emission source. | epa.gov |

Inter-compartmental Transport Mechanisms

The movement of 1,2,4,6,7,8-HxCDF between different environmental compartments is governed by its physicochemical properties, including its low water solubility and high octanol-water partition coefficient (Kow).

Due to its low volatility, 1,2,4,6,7,8-HxCDF is expected to exist predominantly adsorbed to atmospheric particles rather than in the gas phase. aaqr.org The gas-particle partitioning coefficient (Kp) is a key parameter in determining this distribution. aaqr.org For semivolatile organic compounds (SVOCs) like HxCDFs, partitioning is influenced by factors such as temperature, humidity, and the composition of the atmospheric aerosol. aaqr.org Generally, for hydrophobic compounds, a higher organic content of the aerosol particles leads to greater partitioning to the particulate phase.

The removal of 1,2,4,6,7,8-HxCDF from the atmosphere occurs through both dry and wet deposition. Dry deposition involves the gravitational settling of particulate matter to which the compound is sorbed, as well as direct gaseous deposition, though the latter is less significant for this compound. Wet deposition, on the other hand, involves the scavenging of both gaseous and particulate-phase HxCDF by precipitation (rain, snow, fog). The efficiency of wet deposition is related to the compound's Henry's Law Constant, which for similar compounds is relatively low, suggesting that washout is primarily driven by the removal of contaminated particles.

The combination of its environmental persistence and association with fine atmospheric particles allows for the long-range atmospheric transport of 1,2,4,6,7,8-HxCDF. This enables the compound to travel far from its original sources and be deposited in remote ecosystems, such as the Arctic. The atmospheric residence time of persistent organic pollutants is a critical factor in their potential for long-range transport. For instance, the atmospheric half-life of hexachlorobenzene (B1673134), another persistent chlorinated compound, is estimated to range from 0.63 to 6.28 years depending on the region, facilitating its global distribution. cdc.gov The detection of 1,2,3,6,7,8-HxCDF in freshwater fish and human breast milk in various locations is indicative of its widespread environmental distribution and potential for long-range transport. caymanchem.com

Once deposited in aquatic environments, 1,2,4,6,7,8-HxCDF exhibits a strong tendency to partition from the water column to sediments and suspended solids. This behavior is primarily driven by its hydrophobic nature and is quantified by the sediment-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). ecetoc.org

The sorption of hydrophobic organic compounds to sediments is largely influenced by the organic carbon content of the sediment. researchgate.net Higher organic carbon content generally leads to stronger sorption and higher Koc values. The relationship between the soil-water partition coefficient (Kd) and the organic carbon content (foc) can be expressed as:

Kd = Koc × foc

The Koc value provides a measure of the extent to which a chemical partitions between the solid and solution phases in soil or between water and sediment in aquatic systems. epa.gov For hydrophobic compounds, this partitioning is a key process controlling their bioavailability and mobility in the environment. The sorption mechanism for such compounds onto natural sorbents can involve a combination of partitioning into the organic matter and surface adsorption. nih.gov

Table 2: Physicochemical Properties Relevant to Environmental Transport

| Property | Value/Estimate | Significance | Reference |

| Molecular Weight | 374.9 g/mol | Influences diffusion and transport rates. | nih.gov |

| Log Kow | 6.9 | Indicates high hydrophobicity and potential for bioaccumulation. | nih.gov |

| Water Solubility | Very low | Limits its concentration in the aqueous phase. | caymanchem.com |

| Henry's Law Constant | Low (estimated) | Suggests that volatilization from water is not a dominant process. | henrys-law.org |

| Organic Carbon-Water Partition Coefficient (Koc) | High (estimated) | Indicates strong partitioning to organic matter in soil and sediment. | ecetoc.orgepa.gov |

Soil-Air-Water Exchange Dynamics

The environmental transport of polychlorinated dibenzofurans (PCDFs), including hexachlorodibenzofuran (HxCDF) congeners, is governed by their physical and chemical properties, which dictate their partitioning between air, water, and soil. Studies conducted in river basins have provided insight into these exchange dynamics for groups of related compounds.

Fugacity fraction calculations, which indicate the direction of chemical movement, have shown that most PCDF homologues, including the hexa-chlorinated group, are dominated by net volatilization from water into the air. nih.gov This process contributes to their atmospheric transport. A similar trend is observed in the soil-air interface, where lower-chlorinated PCDFs, a group that includes tetra- to hexa-chlorinated congeners, exhibit a strong tendency for net volatilization from soil into the atmosphere. nih.govresearchgate.net In contrast, more heavily chlorinated compounds (hepta- to octa-chlorinated) tend to be closer to equilibrium in the air-soil exchange. nih.govresearchgate.net This suggests that HxCDFs like 1,2,4,6,7,8-HxCDF actively move from terrestrial and aquatic systems into the atmosphere, where they can be transported over long distances.

Environmental Transformation and Degradation Pathways

Once in the environment, this compound is subject to transformation processes, primarily driven by microbial activity. These pathways are critical in reducing the persistence and concentration of this compound in contaminated sites.

Bioremediation and Biotransformation Processes

Bioremediation leverages the metabolic capabilities of microorganisms to break down hazardous substances. For PCDFs, these processes involve complex enzymatic reactions that can lead to partial or complete degradation of the molecule.

Microorganisms have evolved distinct strategies to degrade chlorinated aromatic compounds under different environmental conditions. The primary mechanisms for PCDF breakdown are aerobic biodegradation, which occurs in the presence of oxygen, and anaerobic reductive dechlorination, which occurs in its absence.

In aerobic environments, the degradation of chlorinated dibenzofurans is often a cometabolic process. nih.gov Cometabolism occurs when microbes, while metabolizing a primary substrate for energy and growth, produce non-specific enzymes that can fortuitously transform other compounds, such as HxCDF. frtr.govmdpi.com

The key enzymes in the aerobic degradation of dibenzofurans are angular dioxygenases. nih.govnih.gov These enzymes initiate the attack by inserting two oxygen atoms at the angular position adjacent to the ether bridge of the dibenzofuran molecule. nih.govnih.gov This step is crucial as it leads to an unstable hemiacetal, which spontaneously cleaves the ether bond, breaking apart the stable three-ring structure and reducing the compound's toxicity. nih.gov

However, research indicates that this pathway is most effective for dibenzofurans with fewer chlorine atoms. Studies on bacteria like Sphingomonas sp. strain RW1 have shown they can degrade several mono- and dichlorinated dibenzofurans but not more highly chlorinated congeners. researchgate.net The high degree of chlorination in 1,2,4,6,7,8-HxCDF makes it more resistant to this form of aerobic attack.

Under anaerobic conditions, such as those found in deep sediments and certain groundwater environments, a different mechanism known as reductive dechlorination is the primary degradation pathway for highly chlorinated compounds. nih.govtpsgc-pwgsc.gc.ca In this biological process, microorganisms use the chlorinated contaminant as an electron acceptor, effectively "breathing" the compound and removing chlorine atoms in the process. frtr.govclu-in.org This reaction requires an electron donor, typically hydrogen, which is produced by the fermentation of organic substrates added to the environment to stimulate the process. frtr.govtpsgc-pwgsc.gc.ca

This pathway is particularly significant for highly chlorinated congeners. For example, a mixed culture containing Dehalococcoides ethenogenes was shown to dechlorinate 1,2,3,4,7,8-Hexachlorodibenzofuran. The process involved the removal of chlorine atoms, transforming the compound into pentachlorodibenzofuran and then tetrachlorodibenzofuran congeners. nih.gov This sequential removal of chlorine atoms is critical because it can reduce the toxicity of the compound and may produce less chlorinated intermediates that are more susceptible to aerobic degradation. nih.govnih.gov

A variety of microbial genera have been identified with the ability to degrade PCDFs and related compounds. Their roles are often specialized based on the environmental conditions and the degree of chlorination of the target compound.

Dehalococcoides : This genus is strongly implicated in the anaerobic reductive dechlorination of highly chlorinated dioxins and dibenzofurans. nih.gov Strains of Dehalococcoides are considered halorespiring bacteria, meaning they gain energy by removing halogen atoms from compounds. nih.gov Research on the closely related 1,2,3,4,7,8-HxCDF demonstrated that a culture containing Dehalococcoides ethenogenes strain 195 successfully dechlorinated the compound, highlighting the genus's critical role in the detoxification of PCDF-contaminated anaerobic environments. nih.gov

Sphingomonas, Pseudomonas, and Burkholderia : These genera are known for their capabilities in the aerobic degradation of lower-chlorinated aromatic compounds. nih.gov

Sphingomonas , such as Sphingomonas wittichii strain RW1, possess the angular dioxygenase enzymes necessary to initiate the breakdown of the dibenzofuran structure. nih.govresearchgate.net However, their efficacy is generally limited to compounds with fewer chlorine substituents. researchgate.net

Pseudomonas species have also been identified as capable of degrading dioxin-like compounds. For instance, Pseudomonas sp. strain CA10, a carbazole-degrading bacterium, has angular dioxygenases that can act on chlorinated dioxins and dibenzofurans. nih.govnih.gov

Burkholderia is another genus of aerobic bacteria that contributes to the degradation of less-chlorinated dioxins. nih.gov

Interactive Data Summary

The following table summarizes the microbial degradation pathways for hexachlorodibenzofurans and related compounds.

| Degradation Pathway | Environmental Condition | Key Enzyme/Process | Primary Microbial Genera Involved | Target Compounds | Reference |

| Aerobic Biodegradation | Aerobic (Oxygen Present) | Angular Dioxygenase | Sphingomonas, Pseudomonas, Burkholderia, Rhodococcus | Lower-chlorinated dibenzofurans (mono- and di-chloro) | nih.govnih.govresearchgate.netnih.gov |

| Anaerobic Reductive Dechlorination | Anaerobic (Oxygen Absent) | Reductive Dehalogenase | Dehalococcoides | Higher-chlorinated dibenzofurans (tetra- to octa-chloro) | nih.govnih.gov |

Microbial Degradation Mechanisms

Photodegradation in Atmospheric and Aquatic Environments

Photodegradation, the breakdown of molecules by light, is a significant environmental fate process for many organic compounds. For 1,2,4,6,7,8-HxCDF, its susceptibility to photodegradation is dependent on the environmental medium.

In the atmosphere, the photolysis half-life of mixed hexachlorodibenzofurans has been estimated to range from 3.3 to 13.3 hours when exposed to natural sunlight. asm.org The rate of degradation can be influenced by factors such as the intensity of solar radiation and the presence of other atmospheric components. Furthermore, the estimated photooxidation half-life of 1,2,3,6,7,8-hexachlorodibenzofuran in the air, which involves reactions with hydroxyl radicals, ranges from 7 to 74 days. epa.gov

In aquatic environments, the photodegradation of PCDFs can be influenced by the presence of sensitizers in natural waters, which can accelerate the process. asm.org While specific data for 1,2,4,6,7,8-HxCDF is scarce, studies on the structurally similar 2,3,4,7,8-pentachlorodibenzofuran have shown photolysis half-lives ranging from 4.56 hours in natural water to 46.2 days in distilled water under midsummer sunlight conditions. asm.org The photolysis of dibenzofuran in lake water has been shown to yield 2,2′-dihydroxybiphenyl as a photoproduct, which can be further degraded to a trihydroxybiphenyl. csbsju.edu This suggests that the cleavage of the ether bond and subsequent hydroxylation are key photodegradation pathways. The formation of hydroxylated and dechlorinated products is a common feature of the photodegradation of chlorinated aromatic compounds. csbsju.edu

Table 2: Photodegradation Half-lives of Hexachlorodibenzofurans and Related Compounds

| Compound | Medium | Half-life | Conditions/Notes |

| Mixed Hexachlorodibenzofurans | Air | 3.3 - 13.3 hours | Natural sunlight exposure. asm.org |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | Air | 7 - 74 days | Estimated photooxidation half-life. epa.gov |

| 2,3,4,7,8-Pentachlorodibenzofuran | Natural Water | 4.56 hours | Midsummer sunlight. asm.org |

| 2,3,4,7,8-Pentachlorodibenzofuran | Distilled Water | 46.2 days | Midsummer sunlight. asm.org |

Chemical Degradation in Environmental Matrices

The chemical degradation of persistent compounds like 1,2,4,6,7,8-HxCDF in environmental matrices such as soil and sediment is a slow process but can be enhanced by certain chemical treatments.

In a field study involving sludge-amended soil, a half-life was reported for 1,2,3,6,7,8-hexachlorodibenzofuran, indicating that degradation does occur, albeit slowly, under environmental conditions. asm.org The specific chemical reactions driving this degradation in soil can include reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process is often mediated by anaerobic microorganisms but can also occur abiotically.

Several chemical treatment technologies have been investigated for the remediation of PCDF-contaminated soils and sediments. The use of persulfate has been shown to significantly degrade PCDD/Fs in contaminated sediment, leading to a 65% decrease in the total toxicity of the sample. researchgate.net Another approach involves low-temperature thermal treatment in the presence of nanosized zerovalent iron (nZVI) and calcium oxide (CaO). nih.gov This method has proven effective in reducing the concentrations of PCDD/Fs in soil, with the addition of nZVI leading to almost no detectable PCDD/F in the gas phase during treatment at 280°C. nih.gov Thermal desorption, while effective at removing PCDFs from sediment, can also lead to the formation of other toxic congeners. nih.gov

These findings highlight the potential for chemical degradation to play a role in the natural attenuation and engineered remediation of 1,2,4,6,7,8-HxCDF in the environment.

Table 3: Chemical Degradation of Polychlorinated Dibenzofurans in Environmental Matrices

| Matrix | Treatment/Process | Key Findings |

| Sludge-amended soil | Field study | A half-life was determined for 1,2,3,6,7,8-hexachlorodibenzofuran. asm.org |

| Contaminated sediment | Persulfate treatment | 65% reduction in total PCDD/F toxicity. researchgate.net |

| Contaminated soil | Low-temperature thermal treatment with nZVI and CaO | Significant reduction in PCDD/F concentrations. nih.gov |

Bioaccumulation and Trophic Transfer of 1,2,4,6,7,8 Hexachlorodibenzofuran

Bioaccumulation in Aquatic and Terrestrial Organisms

1,2,4,6,7,8-Hexachlorodibenzofuran, like other polychlorinated dibenzofurans (PCDFs), is characterized by its lipophilicity, or "fat-loving" nature, and its resistance to degradation in the environment. These properties contribute to its tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. frontiersin.org The concentration of this compound within an organism can become significantly higher than the concentration in the surrounding environment, such as water, sediment, or soil. karenkiddlab.com

In aquatic environments, benthic invertebrates and aquatic plants can absorb 1,2,4,6,7,8-HxCDF and other PCDFs from contaminated sediments and the water column. nih.gov Fish and other aquatic organisms then take up the compound both directly from the water and through their diet. karenkiddlab.comnih.gov Studies have shown that fish tend to selectively accumulate the 2,3,7,8-substituted PCDF isomers, although other congeners are also present. nih.gov The accumulation in aquatic organisms is influenced by factors such as the organism's lipid content, size, growth rate, and its ability to metabolize the compound.

For terrestrial organisms, the primary route of exposure to 1,2,4,6,7,8-HxCDF is through the ingestion of contaminated food. who.int Soil invertebrates and small mammals can accumulate the compound from contaminated soils, which then serves as a source for predators higher up the food chain. The specific concentrations of 1,2,4,6,7,8-HxCDF can vary significantly depending on the level of environmental contamination and the species' position in the food web.

Interactive Table: Reported Concentrations of Hexachlorodibenzofuran Isomers in Various Organisms (Note: Data for 1,2,4,6,7,8-HxCDF is limited; this table includes data for other HxCDF isomers to provide context on the general levels of these contaminants found in biota. Concentrations are highly variable and dependent on location and species.)

| Organism | Isomer | Concentration (pg/g lipid weight) | Location |

| Guiana Dolphin | 1,2,3,4,7,8-HxCDF | 6.7 (mean) | Brazil |

| Cormorant | 1,2,3,6,7,8-HxCDD | 1-5 ng/kg (in eel prey) | Not Specified |

| Great Egret Eggs | Total PCDD/Fs | 10.8-182 | Dongting Lake, China |

| Lesser Pied Kingfisher Eggs | Total PCDD/Fs | 10.8-182 | Dongting Lake, China |

Biomagnification within Aquatic and Terrestrial Food Chains

Biomagnification is the process by which the concentration of a contaminant increases at successively higher levels in a food chain. ornl.gov Because 1,2,4,6,7,8-HxCDF is persistent and not easily metabolized, it is transferred up the food chain as predators consume prey containing the compound. This results in organisms at the top of the food web, such as predatory fish, marine mammals, and birds of prey, accumulating the highest concentrations. uliege.benih.gov

In aquatic food webs, the transfer begins with primary producers like algae and phytoplankton absorbing the compound. ornl.gov These are consumed by primary consumers such as zooplankton and small invertebrates, which are then eaten by small fish. ornl.gov As the compound moves up through larger fish and ultimately to top predators like seals or dolphins, its concentration can be magnified at each step. uliege.be For example, studies on other persistent organic pollutants have shown significant biomagnification from fish to fish-eating birds.

A similar process occurs in terrestrial food chains. Herbivores consume plants that may have taken up the compound from the soil or have it deposited on their surfaces. These herbivores are then prey for carnivores, and the contaminant is passed along and concentrated. The trophic magnification factor (TMF) is a metric used to quantify the degree of biomagnification in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying. While specific TMF values for 1,2,4,6,7,8-HxCDF are not widely available, the general consensus for persistent, lipophilic compounds is that they have the potential to biomagnify. nih.gov

Isomer-Specific Bioaccumulation Patterns of Hexachlorodibenzofurans

The bioaccumulation potential of hexachlorodibenzofurans can vary between different isomers. This isomer-specific bioaccumulation is influenced by the number and position of chlorine atoms on the dibenzofuran (B1670420) structure, which affects the molecule's physical-chemical properties and its susceptibility to metabolic breakdown by organisms.

Research has indicated that organisms can selectively accumulate and retain certain PCDF congeners over others. For instance, fish have been observed to preferentially accumulate 2,3,7,8-substituted isomers. nih.gov This selective accumulation is a result of differences in uptake efficiency, metabolic transformation, and elimination rates among the various isomers. Some isomers may be more readily metabolized and excreted, leading to lower bioaccumulation, while others that are more resistant to breakdown will persist and accumulate to higher concentrations in tissues.

Advanced Analytical Methodologies for 1,2,4,6,7,8 Hexachlorodibenzofuran

Sample Collection and Preparation for Diverse Environmental Matrices

The initial and most critical stage in the analysis of 1,2,4,6,7,8-HxCDF involves the careful collection and meticulous preparation of samples from various environmental compartments. The goal is to obtain a representative sample and to isolate the target analyte from interfering substances.

Sampling Strategies for Air, Soil, Sediment, Water, and Biota

The approach to sample collection is tailored to the specific environmental matrix being investigated.

Air: Gaseous and particulate-bound polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including 1,2,4,6,7,8-HxCDF, are typically sampled from stationary sources by isokinetically withdrawing a sample from an emission stack. epa.gov The sampling train consists of multiple components to capture both phases, including a filter for particulates and a solid sorbent like XAD-2® for the gaseous fraction. epa.gov For ambient air, passive sampling techniques can be employed, which involve the free flow of analytes from the air to a collecting medium over time, offering a composite sample. nih.gov

Soil and Sediment: Due to the high organic content in soil and sediment, these matrices can accumulate significant levels of dioxins and furans, acting as secondary emission sources. nih.gov Sampling of soil and sediment involves collecting representative samples from the area of interest. For soil, this may involve taking cores or composite samples from various depths and locations. Sediment samples are often collected using grab samplers or corers from rivers, lakes, and marine environments. mee.gov.cn

Water: For aqueous samples, which include drinking water, wastewater, and surface water, large volume samples are typically collected in amber glass bottles to prevent photodegradation. epa.govsettek.com If the water contains less than 1% solids, it can be extracted directly. well-labs.com However, if visible particles are present, the sample is first vacuum filtered through a glass-fiber filter. well-labs.com Passive sampling, using devices like semipermeable membrane devices (SPMDs), can also be utilized for water analysis, providing a time-integrated concentration of the analyte. nih.gov

Biota: Biological samples, such as fish and other wildlife tissues, are collected to assess bioaccumulation in the food chain. nih.govepa.gov Given the lipophilic nature of 1,2,4,6,7,8-HxCDF, it tends to accumulate in the fatty tissues of organisms. Therefore, tissue samples, particularly those with high lipid content, are targeted for analysis.

Extraction and Multi-step Cleanup Procedures

Following collection, samples undergo rigorous extraction and cleanup to isolate 1,2,4,6,7,8-HxCDF from a multitude of other compounds that could interfere with analysis. nih.govnih.gov

Extraction: The choice of extraction method depends on the sample matrix.

Soxhlet extraction is a traditional and widely used method for solid samples like soil and sediment, employing organic solvents such as toluene. rudn.ru

Pressurized fluid extraction (PFE) , also known as accelerated solvent extraction (ASE), is a more modern technique that uses elevated temperatures and pressures to extract analytes more efficiently and with less solvent consumption. thermofisher.comepa.gov

Liquid-liquid extraction (LLE) is commonly used for aqueous samples, where the sample is partitioned with an immiscible organic solvent like methylene (B1212753) chloride. well-labs.com

Solid-phase extraction (SPE) is an alternative for water samples, where the analyte is adsorbed onto a solid sorbent and then eluted with a small volume of solvent. well-labs.com

Cleanup: The extracts obtained are complex mixtures and require extensive cleanup to remove interfering compounds. nih.gov This is a multi-step process that may involve:

Acid-base washing: Back-extraction with acid and/or base is used to remove acidic and basic interferences. well-labs.com

Column chromatography: Various adsorbents are used in column chromatography to separate the target analytes from other compounds. Common materials include silica (B1680970) gel, alumina, Florisil®, and activated carbon. well-labs.comepa.gov For instance, a multi-layered silica gel column containing sulfuric acid-modified silica can be effective. researchgate.net

Gel permeation chromatography (GPC): This technique separates molecules based on their size and is particularly useful for removing high-molecular-weight interferences like lipids from biota samples. well-labs.com

High-Resolution Detection and Quantification Techniques

Due to the extremely low concentrations at which 1,2,4,6,7,8-HxCDF is found and the need to differentiate it from other similar compounds, highly sensitive and selective analytical instruments are required.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of dioxins and furans. nih.gov The gas chromatograph separates the individual congeners based on their boiling points and interaction with the chromatographic column, while the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the ionized molecules. nih.gov

For the analysis of 1,2,4,6,7,8-HxCDF and its congeners, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is considered the "gold standard". waters.comchromatographyonline.com This technique offers the high sensitivity and selectivity necessary for regulatory monitoring. waters.com HRGC utilizes long capillary columns (up to 60 meters) to achieve excellent separation of the various isomers. rudn.ru HRMS operates at high resolving power (typically ≥10,000), which allows for the differentiation of target analytes from interfering ions with the same nominal mass. rudn.ruwaters.com U.S. EPA Method 1613 is a widely recognized protocol that specifies the use of HRGC/HRMS for the determination of tetra- through octa-chlorinated dioxins and furans in various matrices. well-labs.comepa.gov

To ensure the accuracy of quantitative results, especially at trace levels, isotope dilution mass spectrometry (IDMS) is employed. well-labs.comepa.gov This method involves adding a known amount of a stable isotopically labeled analog of 1,2,4,6,7,8-HxCDF to the sample before extraction and cleanup. well-labs.com These labeled standards behave almost identically to the native (unlabeled) analyte throughout the analytical process. By measuring the ratio of the native analyte to its labeled counterpart in the final extract, the concentration of the native analyte in the original sample can be accurately calculated, correcting for any losses that may have occurred during sample preparation. nih.gov For comprehensive analysis, a suite of 15 or even 17 labeled PCDD/PCDF congeners are often used as surrogates. well-labs.comeurofinsus.com

Interactive Data Table: Analytical Methods for 1,2,4,6,7,8-Hexachlorodibenzofuran

| Analytical Step | Technique | Description | Matrices | Key Advantages |

| Sample Collection | Isokinetic Sampling | Collects representative samples of gases and particulates from a moving stream. | Air (stationary sources) | Ensures sample is representative of the source emission. |

| Passive Sampling | Uses a collecting medium to accumulate analytes over time without active pumping. | Air, Water | Provides time-weighted average concentrations, low cost. | |

| Grab/Core Sampling | Direct collection of a discrete sample at a specific time and location. | Soil, Sediment, Water | Simple and provides a snapshot of contamination levels. | |

| Extraction | Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Soil, Sediment | Thorough extraction, well-established method. |

| Pressurized Fluid Extraction (PFE) | Uses high temperature and pressure to increase extraction efficiency. | Soil, Sediment | Faster, uses less solvent than Soxhlet. | |

| Liquid-Liquid Extraction (LLE) | Partitions analytes between two immiscible liquid phases. | Water | Simple and effective for aqueous samples. | |

| Cleanup | Column Chromatography | Separates compounds based on their affinity for a stationary phase. | All extracts | Removes a wide range of interferences. |

| Gel Permeation Chromatography (GPC) | Separates molecules based on size. | Biota extracts | Effective for removing large molecules like lipids. | |

| Detection & Quantification | HRGC/HRMS | High-resolution separation followed by high-resolution mass analysis. | All extracts | "Gold standard", highly sensitive and selective. |

| Isotope Dilution Mass Spectrometry (IDMS) | Uses isotopically labeled standards for quantification. | All extracts | High accuracy and precision, corrects for analyte loss. |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of halogenated aromatic compounds like 1,2,4,6,7,8-HxCDF. brjac.com.br The gas chromatograph separates individual compounds from a mixture, which are then identified by the mass spectrometer based on their unique mass-to-charge ratio and fragmentation patterns. brjac.com.br

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed. This technique involves multiple stages of mass analysis. The first mass spectrometer selects the molecular ion of the target analyte (in this case, 1,2,4,6,7,8-HxCDF), which is then fragmented. A second mass spectrometer analyzes these specific fragment ions. This process significantly reduces background noise and chemical interference, allowing for more accurate quantification at very low levels. The use of high-resolution capillary columns, such as a DB-5 or equivalent, is critical for separating the target isomer from other polychlorinated dibenzofurans (PCDFs). epa.govnist.gov

Advanced Chromatographic Separation Techniques (e.g., Preparative HPLC, Silica Gel Chromatography)

Prior to instrumental analysis, extensive sample cleanup and fractionation are required to isolate 1,2,4,6,7,8-HxCDF from complex sample matrices. This is a critical step to remove lipids and other co-extracted substances that can interfere with GC-MS analysis.

Silica Gel Chromatography: Acid-impregnated silica gel is commonly used in cleanup procedures. epa.gov This material effectively removes many interfering organic compounds while allowing the nonpolar PCDFs to pass through. The process involves packing the silica gel into a column and passing the sample extract through it with an appropriate solvent.

Preparative High-Performance Liquid Chromatography (HPLC): While analytical HPLC is used for quantification, preparative HPLC can be employed as a powerful separation technique to isolate specific fractions or individual isomers from a complex mixture before final analysis. sepscience.com For compounds like PCDFs, specialized columns and mobile phases are used to achieve the necessary separation of different isomer groups based on their chlorine substitution patterns. This technique is particularly useful when dealing with highly contaminated samples or when a very pure standard of a specific isomer is needed for toxicological studies.

Emerging Laser-Based Mass Spectrometry Systems (e.g., RIMMPA-TOFMS, Jet-REMPI)

While GC-MS remains the standard, research into alternative and potentially more sensitive or selective ionization methods is ongoing. Laser-based mass spectrometry systems represent an emerging field for the detection of trace environmental contaminants.

Resonance Ionization Mass-analyzed Pulsed Laser Ablation (RIMMPA-TOFMS): This technique involves using lasers to both desorb material from a surface and selectively ionize target analytes. The high selectivity comes from tuning the laser to a specific wavelength that is resonantly absorbed by the target molecule, leading to its ionization with minimal fragmentation. This can be particularly useful for isomer-specific analysis directly from solid samples, potentially reducing the need for extensive cleanup.

Jet-Cooled Resonance-Enhanced Multi-Photon Ionization (Jet-REMPI): In this method, sample molecules are cooled to very low temperatures in a supersonic jet. This cooling process simplifies their absorption spectra, allowing for highly selective ionization with tunable lasers. The enhanced selectivity of Jet-REMPI offers significant potential for distinguishing between closely related isomers of PCDFs, which is a major analytical challenge.

Method Validation and Quality Assurance/Quality Control Protocols

To ensure that analytical data is reliable, defensible, and of known quality, stringent method validation and Quality Assurance/Quality Control (QA/QC) protocols are mandatory. clu-in.org These procedures are designed to demonstrate that a method is fit for its intended purpose. eurachem.org

Key aspects of a validation plan include defining performance criteria, specifying the materials and samples for analysis, and detailing how the data will be evaluated. eurachem.org The validation report provides a comprehensive summary of the results and a statement on whether the method meets the required standards. eurachem.org

Recovery Rate Determination and Limits of Quantification

Recovery Rate: The recovery of an analytical method refers to the proportion of the analyte present in the original sample that is successfully extracted, cleaned up, and quantified. To determine this, a known amount of a labeled internal standard (e.g., a carbon-13 labeled version of 1,2,4,6,7,8-HxCDF) is added to the sample at the beginning of the analytical process. The amount of this standard measured in the final analysis indicates the efficiency of the entire procedure. Regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), specify acceptable recovery ranges, often between 40% and 135%, depending on the analyte and matrix.

Limits of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy. For PCDFs, these limits are typically in the parts-per-trillion (ppt) range for water samples and the parts-per-billion (ppb) range for soils and sludges. epa.gov The LOQ is experimentally determined and is crucial for data interpretation, especially when assessing compliance with regulatory limits.

Table 1: Typical Method Quantitation Limits for Hexachlorodibenzofurans (HxCDFs)

| Sample Matrix | Typical Quantitation Limit | Reference |

|---|---|---|

| Water | parts-per-trillion (ppt) | epa.gov |

| Soil/Sludge | parts-per-billion (ppb) | epa.gov |

| Fly Ash | parts-per-billion (ppb) | epa.gov |

Utilization of Certified Reference Materials and Labeled Internal Standards

Labeled Internal Standards: The use of isotopically labeled internal standards is fundamental to the accurate quantification of PCDFs. epa.gov These are molecules identical to the target analyte but with one or more atoms replaced by a heavier isotope (e.g., ¹³C instead of ¹²C). A ¹³C₁₂-labeled analog of 1,2,4,6,7,8-HxCDF would be added to every sample, standard, and blank. Since the labeled standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during sample preparation and analysis. By comparing the signal of the native analyte to the signal of the known amount of added internal standard, a precise quantification can be achieved.

Certified Reference Materials (CRMs): CRMs are materials with a known, certified concentration of the target analyte. They are produced by national metrology institutes or accredited producers. Analyzing a CRM is like analyzing a sample with a known answer. This process is used to verify the accuracy of the entire analytical method, including both the measurement process and the data reduction. Successful analysis of a CRM provides confidence in the results obtained for unknown environmental samples.

Isomer-Specific Identification and Quantification Challenges

A significant challenge in the analysis of 1,2,4,6,7,8-HxCDF is its isomer-specific identification. There are multiple isomers of hexachlorodibenzofuran, and their toxicities vary greatly. The isomers with chlorine atoms at positions 2, 3, 7, and 8 are of particular toxicological concern. nih.gov

The primary difficulty lies in the chromatographic separation of these closely related isomers. Many HxCDF isomers have very similar physical properties, causing them to co-elute from the gas chromatography column. For instance, EPA methods require demonstrating adequate chromatographic resolution between specific toxic and non-toxic isomers. For hexachlorinated congeners, the separation between 1,2,3,4,7,8-HxCDD and 1,2,3,6,7,8-HxCDD is often used as a benchmark for column performance, requiring a valley between the two peaks of less than 50%. epa.gov Achieving this level of separation for all critical isomer pairs, including the various HxCDF isomers, requires highly efficient capillary columns and carefully optimized GC conditions. Failure to achieve isomer-specific separation can lead to inaccurate quantification and a misrepresentation of the toxic potential of a sample.

Table 2: Selected Hexachlorodibenzofuran Isomers of Interest

| Compound Name | CAS Number | Common Abbreviation |

|---|---|---|

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 70648-26-9 | 1,2,3,4,7,8-HxCDF |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (B196245) | 57117-44-9 | 1,2,3,6,7,8-HxCDF |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 72918-21-9 | 1,2,3,7,8,9-HxCDF |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 60851-34-5 | 2,3,4,6,7,8-HxCDF |

| This compound | Not readily available | 1,2,4,6,7,8-HxCDF |

Environmental Monitoring and Occurrence of 1,2,4,6,7,8 Hexachlorodibenzofuran

Spatial and Temporal Distribution in Environmental Compartments

Detailed quantitative data on the concentrations and trends of 1,2,4,6,7,8-HxCDF in the atmosphere, soil, sediment, aquatic ecosystems, and biota are not widely available in published research.

Information on the concentrations of 1,2,4,6,7,8-HxCDF in soil and sediment is scarce. Studies of contaminated sites, such as areas near municipal waste incinerators, have identified the presence of other hexachlorodibenzofuran isomers, but specific data for 1,2,4,6,7,8-HxCDF in either contaminated or background soils and sediments are largely absent from the available literature. Research often focuses on the most toxic or abundant congeners, which may not include 1,2,4,6,7,8-HxCDF.

While it is understood that PCDFs as a group can be found in aquatic ecosystems due to their persistence and hydrophobicity, specific data on the occurrence and concentration of 1,2,4,6,7,8-HxCDF in water columns, suspended solids, or porewater are not well-documented in scientific databases.

Long-term Trends in Environmental Concentrations of PCDFs

General long-term monitoring of PCDFs in various environmental media indicates a decreasing trend in concentrations in many parts of the world, largely attributable to stricter regulations on industrial and combustion sources. For example, atmospheric concentrations of PCDD/Fs have shown a decline in some urban and background locations over the past decades. However, specific long-term trend data for 1,2,4,6,7,8-HxCDF are not available, making it impossible to determine if its environmental concentration is following the same downward trend as the PCDF class as a whole. The lack of historical, congener-specific data for 1,2,4,6,7,8-HxCDF prevents a robust assessment of its long-term environmental behavior.

Ecological Risk Assessment of 1,2,4,6,7,8 Hexachlorodibenzofuran

Methodologies for Ecological Exposure Assessment

Ecological exposure assessment for 1,2,4,6,7,8-HCDF involves a systematic process to determine the extent to which ecological receptors are exposed to this contaminant. This process is foundational to a comprehensive ecological risk assessment.

Characterization of Exposure Pathways and Environmental Media

The initial step in an ecological exposure assessment is to identify and characterize the potential pathways through which 1,2,4,6,7,8-HCDF can move through the environment and come into contact with ecological receptors. epa.gov This involves understanding the sources of the contaminant, its transport and fate in various environmental compartments, and the routes by which organisms are exposed. epa.gov

Key environmental media that are typically considered in the exposure assessment for 1,2,4,6,7,8-HCDF include:

Air: Atmospheric transport can be a significant pathway for the long-range distribution of HCDFs. nj.gov

Soil and Sediment: Due to their persistent and hydrophobic nature, HCDFs tend to accumulate in soil and sediment, which can act as long-term reservoirs. nj.govepa.gov

Water: While less soluble in water, HCDFs can be present in the water column and are of particular concern in aquatic environments. nj.gov

Biota: Bioaccumulation and biomagnification are prominent exposure routes for compounds like 1,2,4,6,7,8-HCDF, leading to increasing concentrations in organisms at higher trophic levels. nj.gov

A complete exposure pathway requires a demonstrable link from the source of the contaminant to an ecological receptor. epa.gov The primary routes of exposure for wildlife include ingestion of contaminated food and water, dermal absorption, and inhalation. epa.gov Food web models are often employed to estimate the exposure of upper trophic level receptors to bioaccumulative chemicals like 1,2,4,6,7,8-HCDF. doe.gov

Environmental Concentration Data for Exposure Modeling

Accurate exposure modeling relies on robust environmental concentration data for 1,2,4,6,7,8-HCDF in the relevant environmental media. This data can be obtained through direct measurement from environmental samples or estimated using fate and transport models. nih.gov

The National Health and Nutrition Examination Survey (NHANES) provides biomonitoring data that can be used to track exposure trends to various environmental chemicals, including those related to HCDFs, in human populations, offering insights into potential environmental exposures. researchgate.netnih.govnih.gov Such data, combined with information from environmental monitoring programs, helps in building a comprehensive picture of the distribution and concentration of 1,2,4,6,7,8-HCDF in the environment.

Frameworks for Ecological Risk Assessment of Dioxin-like Compounds

The ecological risk assessment of dioxin-like compounds, including 1,2,4,6,7,8-HCDF, is typically conducted within established frameworks that provide a structured and scientifically defensible approach. epa.govpolicycommons.net These frameworks are generally organized into distinct phases: problem formulation, analysis (which includes exposure and effects assessment), and risk characterization. policycommons.netresearchgate.net

The U.S. Environmental Protection Agency (EPA) has developed a framework specifically for applying the toxicity equivalence methodology in ecological risk assessments of dioxins and related compounds. epa.govepa.gov This framework serves as a guide for scientists and decision-makers, promoting a consistent and transparent process. epa.gov

Application of the Toxicity Equivalence Methodology (TEQ) in Ecological Context

Given that dioxin-like compounds are typically found in complex mixtures in the environment, the Toxicity Equivalence (TEQ) methodology is a widely accepted tool for assessing their combined risk. epa.govwa.govwikipedia.org This approach simplifies risk assessment by expressing the toxicity of all dioxin-like congeners in terms of the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org

The core of the TEQ methodology lies in the use of Toxicity Equivalency Factors (TEFs), which are consensus values representing the relative potency of a specific congener compared to TCDD. wa.govwikipedia.org The TEQ is calculated by multiplying the concentration of each individual congener by its respective TEF and then summing the results. wa.govwikipedia.org

For ecological risk assessment, specific Ecological Toxicity Equivalence Factors (Eco-TEFs) have been developed. epa.gov The derivation of Eco-TEFs is a scientifically rigorous process based on a comprehensive review of available toxicological data from various species and endpoints. nih.gov These factors account for the differing sensitivities of various taxonomic groups (e.g., fish, birds, mammals) to different dioxin-like congeners. epa.govnih.gov

The World Health Organization (WHO) has played a key role in establishing consensus TEF values for different classes of animals. nih.gov It is important to note that Eco-TEFs can differ between taxonomic groups, reflecting the species-specific nature of toxic responses. nih.gov For instance, fish may exhibit a different response to certain congeners compared to birds or mammals. nih.gov

Table 1: WHO 2005 Toxicity Equivalence Factors for Dioxin-Like Compounds

| Compound | TEF for Mammals | TEF for Fish | TEF for Birds |

|---|---|---|---|

| 2,3,7,8-TCDD | 1 | 1 | 1 |

| 1,2,3,7,8-PeCDD | 1 | 1 | 1 |

| 1,2,3,4,7,8-HxCDD | 0.1 | 0.5 | 0.05 |

| 1,2,3,6,7,8-HxCDD | 0.1 | 0.01 | 0.1 |

| 1,2,3,7,8,9-HxCDD | 0.1 | 0.01 | 0.1 |

| 1,2,3,4,6,7,8-HpCDD | 0.01 | 0.001 | <0.001 |

| OCDD | 0.0003 | <0.0001 | <0.0001 |

| 2,3,7,8-TCDF | 0.1 | 0.05 | 1 |

| 1,2,3,7,8-PeCDF | 0.03 | 0.05 | 0.1 |

| 2,3,4,7,8-PeCDF | 0.3 | 0.5 | 1 |

| 1,2,3,4,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

| 1,2,3,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

| 1,2,4,6,7,8-HCDF | Data Not Available | Data Not Available | Data Not Available |

| 1,2,3,7,8,9-HxCDF | 0.1 | 0.1 | 0.1 |

| 2,3,4,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-HpCDF | 0.01 | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-HpCDF | 0.01 | 0.01 | 0.01 |

| OCDF | 0.0003 | 0.0001 | 0.0001 |

Note: This table is based on the WHO 2005 TEFs. The specific compound of focus, 1,2,4,6,7,8-Hexachlorodibenzofuran, does not have an assigned TEF value in this list, highlighting a data gap.

Problem Formulation and Conceptual Model Development

The problem formulation phase is the initial and critical stage of an ecological risk assessment. researchgate.net It involves defining the scope and objectives of the assessment and developing a conceptual model. iaea.orgornl.govresearchgate.net The conceptual model is a visual representation and narrative that illustrates the relationships between stressors (in this case, 1,2,4,6,7,8-HCDF), exposure pathways, and the ecological receptors of concern. iaea.orgornl.govresearchgate.net

Developing a robust conceptual model requires:

Identifying the contaminant sources: Understanding where 1,2,4,6,7,8-HCDF originates from. ornl.gov

Characterizing the receiving environment: Describing the physical, chemical, and biological characteristics of the potentially affected ecosystem. ornl.gov

Identifying potential exposure pathways: As detailed in section 7.1.1. ornl.gov

Selecting assessment endpoints: Choosing the specific ecological attributes (e.g., survival, growth, reproduction of a particular species) that are to be protected. researchgate.netresearchgate.net

The conceptual model serves as a roadmap for the entire risk assessment process, guiding the analysis and risk characterization phases. ornl.govresearchgate.net It helps to ensure that the assessment is focused, relevant, and scientifically sound. researchgate.net

Uncertainty Analysis in Ecological Risk Assessment

Uncertainty is an inherent part of any ecological risk assessment, and it is crucial to identify, characterize, and communicate these uncertainties to risk managers and stakeholders. ornl.govnih.gov For 1,2,4,6,7,8-HCDF, uncertainties can arise from various sources throughout the risk assessment process.

Sources of Uncertainty:

Parameter Uncertainty: This refers to the uncertainty in the specific values used in the risk assessment models. ornl.goviaea.org For 1,2,4,6,7,8-HCDF, this could include uncertainty in its physical-chemical properties (e.g., octanol-water partitioning coefficient), toxicity values (e.g., LC50, NOEC), and bioaccumulation factors. nih.gov

Model Uncertainty: This arises from the simplifications and assumptions made in the mathematical models used to predict environmental fate, transport, and effects. ornl.gov For example, food web models may not perfectly represent the complex feeding relationships in a real ecosystem. nih.govnih.gov

Scenario Uncertainty: This relates to the assumptions made about the conditions of exposure. For instance, the specific environmental conditions (e.g., temperature, organic carbon content in sediment) can significantly influence the fate and bioavailability of 1,2,4,6,7,8-HCDF.

Approaches to Uncertainty Analysis:

Several methods can be used to analyze and quantify uncertainty in ecological risk assessments:

Qualitative Analysis: This involves describing the sources of uncertainty and their potential impact on the risk estimates in a narrative format.

Quantitative Analysis: This uses statistical methods to propagate the uncertainty in the input parameters through the risk assessment model to generate a distribution of possible risk outcomes. iaea.org Common techniques include:

Sensitivity Analysis: This method identifies which input parameters have the most significant influence on the risk estimate. This helps to prioritize future research efforts to reduce uncertainty.

Monte Carlo Analysis: This is a probabilistic technique where the risk assessment model is run multiple times with input parameters sampled from their respective probability distributions. The result is a probability distribution of the risk estimate, which provides a more complete picture of the potential for adverse effects. ornl.gov

The following table outlines some of the key areas of uncertainty in the ecological risk assessment of 1,2,4,6,7,8-HCDF and potential approaches to address them.

| Source of Uncertainty | Description | Potential Analysis/Mitigation Strategy |

| Exposure Assessment | Incomplete data on releases, environmental concentrations, and degradation rates. | Conduct further environmental monitoring. Refine fate and transport models. |

| Effects Assessment | Limited toxicity data for a wide range of relevant ecological receptors. Extrapolation from laboratory species to wild populations. | Conduct additional toxicity testing on sensitive, native species. Use species sensitivity distributions. |

| Bioaccumulation | Variability in bioaccumulation factors (BAFs) and biomagnification factors (BMFs) across different ecosystems and species. | Develop and validate site-specific food web models. nih.gov |

| Mixture Toxicity | Co-occurrence with other dioxin-like compounds and other contaminants, leading to potential additive or synergistic effects. | Use Toxic Equivalency Factors (TEFs) for dioxin-like compounds. Conduct mixture toxicity studies. |

By systematically identifying and analyzing these uncertainties, risk assessors can provide a more transparent and robust assessment of the ecological risks posed by 1,2,4,6,7,8-HCDF, which in turn supports more informed environmental management decisions. ornl.gov

Remediation and Treatment Technologies for 1,2,4,6,7,8 Hexachlorodibenzofuran Contaminated Sites

Contaminated Site Management Strategies

Effective management of sites contaminated with 1,2,3,4,7,8-HxCDF requires a comprehensive approach that considers the nature and extent of contamination, site-specific conditions, and the potential risks to human health and the environment. basmaa.org

Remediation technologies for 1,2,3,4,7,8-HxCDF can be broadly categorized as in-situ (in place) and ex-situ (involving excavation and off-site treatment).

In-situ techniques aim to treat the contaminated soil or sediment without excavation. These methods are often less disruptive and can be more cost-effective. For a compound like 1,2,3,4,7,8-HxCDF, in-situ approaches could include bioremediation and chemical treatment methods.

Ex-situ treatments involve the removal of the contaminated material for treatment elsewhere. This allows for more controlled conditions and can achieve higher treatment efficiencies. Common ex-situ methods for PCDF-contaminated soils include thermal desorption and incineration. nih.gov

The choice between in-situ and ex-situ approaches depends on a variety of factors, including the concentration of the contaminant, the geology of the site, and the cleanup goals.

| Treatment Approach | Description | Advantages | Disadvantages |

| In-situ | Treatment of contaminated material in its original location. | - Less disruptive to the site - Potentially lower cost - Reduced risk of contaminant spread during excavation | - Can be slower - May be less effective for highly contaminated "hot spots" - Performance can be affected by site heterogeneity |

| Ex-situ | Excavation and treatment of contaminated material at a different location. | - More control over treatment conditions - Higher and more uniform treatment efficiency - Applicable to a wide range of contaminants | - Higher cost due to excavation and transport - Increased site disruption - Potential for contaminant release during handling |

Bioremediation Strategies

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. For chlorinated compounds like 1,2,3,4,7,8-HxCDF, both aerobic and anaerobic processes are being investigated.

Aerobic bioremediation involves the use of microorganisms that require oxygen to degrade contaminants. While some bacteria are known to aerobically degrade less chlorinated organic compounds, the aerobic degradation of highly chlorinated congeners like 1,2,3,4,7,8-HxCDF is generally considered to be a slow process. Specific data on the aerobic bioremediation of 1,2,3,4,7,8-HxCDF is limited. However, research on other persistent organic pollutants suggests that co-metabolism, where the degradation of the target compound is facilitated by the presence of a primary substrate, could be a potential pathway.

Anaerobic reductive dechlorination is a process where microorganisms use chlorinated compounds as electron acceptors in the absence of oxygen, leading to the removal of chlorine atoms. This process has shown promise for the detoxification of 1,2,3,4,7,8-HxCDF.

A significant study investigated the dechlorination of 1,2,3,4,7,8-HxCDF by a mixed culture containing Dehalococcoides ethenogenes strain 195. nih.gov The key findings from this research include:

Dechlorination Pathway: 1,2,3,4,7,8-HxCDF was dechlorinated to less toxic pentachlorodibenzofuran and tetrachlorodibenzofuran congeners. Specifically, the dechlorination products were identified as 1,3,4,7,8-pentachlorodibenzofuran (B3065717) and 1,2,4,7,8-pentachlorodibenzofuran, which were further reduced to 1,3,7,8-tetrachlorodibenzofuran (B1345142) and 1,2,4,8-tetrachlorodibenzofuran. nih.gov

Detoxification: Importantly, this dechlorination pathway represents a detoxification reaction as it did not produce any 2,3,7,8-substituted congeners, which are of high toxicological concern. nih.gov

Enhancement of Dechlorination: The extent of dechlorination of 1,2,3,4,7,8-HxCDF was enhanced by approximately three-fold when 1,2,3,4-tetrachlorobenzene (B165215) was added as an additional halogenated substrate, compared to the addition of tetrachloroethene or no additional substrate. nih.gov

| Research Finding | Organism/Culture | Substrate Enhancement | Dechlorination Products | Significance |

| Dechlorination of 1,2,3,4,7,8-HxCDF | Mixed culture with Dehalococcoides ethenogenes strain 195 | 1,2,3,4-Tetrachlorobenzene | 1,3,4,7,8-Pentachlorodibenzofuran, 1,2,4,7,8-Pentachlorodibenzofuran, 1,3,7,8-Tetrachlorodibenzofuran, 1,2,4,8-Tetrachlorodibenzofuran | Demonstrates a detoxification pathway and the potential for enhanced bioremediation. nih.gov |

Advanced Chemical and Physical Treatment Processes

Advanced treatment processes are being developed to overcome the limitations of conventional remediation techniques for persistent pollutants like 1,2,3,4,7,8-HxCDF.

Thermal Treatment Technologies (e.g., Hazardous Waste Incineration, Cement Kiln Co-incineration)

Thermal treatment technologies are well-established methods for remediating sites contaminated with persistent organic pollutants (POPs) like 1,2,4,6,7,8-Hexachlorodibenzofuran (1,2,4,6,7,8-HxCDF). epa.gov These processes employ high temperatures to break down the chemical structure of such contaminants.

Hazardous Waste Incineration This process involves the combustion of contaminated materials at high temperatures, typically between 850°C and 1,200°C, in a controlled setting. advanceseng.com This high-temperature environment effectively destroys polychlorinated dibenzofurans (PCDFs), including 1,2,4,6,7,8-HxCDF. The intense heat breaks the chemical bonds of the furan (B31954) molecule, converting it into less harmful substances like carbon dioxide, water, and hydrogen chloride. The destruction and removal efficiency (DRE) for POPs often exceeds 99.9999%. researchgate.net However, meticulous control of combustion parameters such as temperature, residence time, and mixing is critical to prevent the unintentional formation of new dioxins and furans. advanceseng.comnih.gov

Cement Kiln Co-incineration Co-processing hazardous wastes in cement kilns is another effective thermal treatment method. basel.int In this approach, materials contaminated with 1,2,4,6,7,8-HxCDF are used as a substitute for a portion of the conventional fossil fuels required for cement production. cementequipment.org The extremely high temperatures inside a cement kiln, which can surpass 1,450°C, combined with long residence times for the gases, ensure the thorough destruction of organic contaminants. basel.intcementequipment.org The alkaline conditions within the kiln also serve to neutralize acidic gases, such as hydrogen chloride, which are byproducts of the combustion of chlorinated compounds. cementequipment.org This technology is often viewed as a cost-effective and environmentally responsible solution because it integrates waste treatment with energy and material recovery. basel.int Ash residues from the co-processed materials are incorporated into the final clinker product, eliminating the need for further management of byproducts. basel.int

| Parameter | Hazardous Waste Incineration | Cement Kiln Co-incineration |

| Operating Temperature | 850 - 1,200°C advanceseng.com | > 1,450°C basel.int |

| Destruction Efficiency | Can exceed 99.9999% for POPs researchgate.net | High, ensuring complete destruction basel.int |

| Key Advantage | High destruction efficiency for concentrated wastes. | Cost-effective due to energy and material recovery. basel.int |

| Consideration | Requires strict control to prevent the formation of new POPs. advanceseng.comnih.gov | Chlorine input must be managed to control PCDD/F formation. cementequipment.org |

Emerging Remediation Technologies

While established thermal treatments are effective, research into alternative and emerging technologies continues, aiming for improved cost-effectiveness, efficiency, and public perception.

Gas Phase Chemical Reduction (GPCR) GPCR is a non-incineration technology that treats contaminated materials in a heated, oxygen-free environment using hydrogen gas. clu-in.orghchforum.com At temperatures of 850°C or higher, the hydrogen chemically reduces chlorinated organic compounds like 1,2,4,6,7,8-HxCDF into methane (B114726) and hydrogen chloride. clu-in.orgipen.org The resulting hydrogen chloride is scrubbed and neutralized. hchforum.com This process has demonstrated high destruction efficiencies (at least 99.9999%) for various POPs, including hexachlorobenzene (B1673134) (HCB), PCBs, and other dioxins and furans. researchgate.net

Molten Salt Oxidation (MSO) MSO uses a bath of molten carbonate salt, typically sodium carbonate, at temperatures ranging from 900°C to 1,050°C, to destroy organic contaminants. osti.govresearchgate.net Waste material is introduced into the molten salt, which acts as a catalyst and a medium for the oxidation reaction. osti.govresearchgate.net The organic compounds are converted to carbon dioxide and water, while halogens are captured in the salt as stable inorganic salts (e.g., sodium chloride), preventing the formation of acidic gases. researchgate.netacemap.info This technology avoids open-flame combustion and can handle a diverse range of waste types. researchgate.netrsc.org

Supercritical Water Oxidation (SCWO) SCWO operates by raising water to its supercritical state, which is above its critical point of 374°C and 221 bar. wikipedia.org In this state, water behaves as a non-polar solvent where organic compounds and oxygen are completely miscible. epa.gov This single-phase environment allows for rapid and complete oxidation of organic contaminants, including 1,2,4,6,7,8-HxCDF, into carbon dioxide, water, and mineral acids if heteroatoms are present. wikipedia.orgepa.govenviro.wiki SCWO is a contained process that prevents the release of harmful emissions like NOx, dioxins, or furans. epa.govscfi.eu

Plasma Arc Decomposition This technology utilizes a plasma torch to generate extremely high temperatures, ranging from 4,000 to 15,000°C, which break down the chemical bonds of contaminants. nih.govnih.gov The organic molecules are atomized, and the resulting elements recombine to form simpler, non-hazardous gases like carbon monoxide and hydrogen. nih.gov The rapid cooling of these gases inhibits the reformation of complex and toxic molecules. nih.gov Plasma technology is effective for destroying robust hazardous waste compounds that are resistant to other methods. nih.gov

| Technology | Mechanism | Operating Conditions | Key Feature |

| Gas Phase Chemical Reduction (GPCR) | Reductive decomposition with hydrogen. clu-in.orgipen.org | ~850-900°C, oxygen-deficient. clu-in.orghchforum.com | Converts chlorinated organics to methane and HCl. clu-in.orgipen.org |

| Molten Salt Oxidation (MSO) | Catalytic oxidation in molten carbonate salt. osti.govresearchgate.net | 900-1,050°C. osti.gov | Captures acid gases and inorganic materials in the salt. researchgate.netacemap.info |

| Supercritical Water Oxidation (SCWO) | Rapid oxidation in a single-phase supercritical water medium. epa.gov | >374°C, >221 bar. wikipedia.org | Contained process; no harmful emissions like NOx or dioxins. epa.govscfi.eu |

| Plasma Arc Decomposition | Atomization at extremely high temperatures. nih.govnih.gov | 4,000-15,000°C. nih.gov | Complete decomposition into simple molecules. nih.gov |

Monitored Natural Recovery as a Management Option

Monitored Natural Recovery (MNR) is a remediation strategy that relies on naturally occurring processes to reduce the bioavailability and toxicity of contaminants in sediments. clu-in.org For persistent and hydrophobic compounds like 1,2,4,6,7,8-HxCDF, the dominant natural recovery mechanism is often the burial of contaminated sediments by the deposition of cleaner sediment over time. This process isolates the contaminant from the biologically active upper layer of sediment, thereby reducing exposure to benthic organisms and subsequent transfer up the food web. clu-in.org

The viability of MNR is highly dependent on site-specific conditions, including:

Sedimentation Rate: A consistent and adequate rate of clean sediment deposition is crucial to effectively cap the contaminated layer. clu-in.org

Bioturbation: The mixing of sediment by bottom-dwelling organisms can potentially re-expose buried contaminants, counteracting the recovery process. clu-in.org

Hydrodynamic Conditions: Erosional events caused by currents or storms can resuspend and transport contaminated sediments, disrupting the natural burial process. clu-in.org